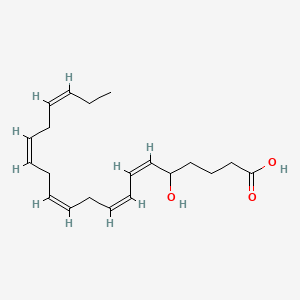
(5S,6E,8Z,11Z,14Z,17E)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S,6E,8Z,11Z,14Z,17E)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid is a complex organic compound characterized by its multiple double bonds and a hydroxyl group. This compound is part of the eicosanoid family, which are signaling molecules derived from fatty acids. Eicosanoids play crucial roles in various physiological processes, including inflammation and immunity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6E,8Z,11Z,14Z,17E)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid typically involves the oxidation of arachidonic acid. The process can be carried out using various oxidizing agents under controlled conditions to ensure the selective formation of the desired product. Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of catalysts such as lipoxygenases.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, utilizing microbial or enzymatic systems to convert arachidonic acid into the desired hydroxy derivative. These methods are advantageous due to their specificity and efficiency, reducing the need for extensive purification steps.
Análisis De Reacciones Químicas
Types of Reactions
(5S,6E,8Z,11Z,14Z,17E)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of hydroperoxy derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and lipoxygenases.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Hydroperoxyicosa-pentaenoic acids.
Reduction: Saturated icosa-pentaenoic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5S,6E,8Z,11Z,14Z,17E)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex eicosanoids.
Biology: Studied for its role in cell signaling and regulation of inflammatory responses.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and conditions related to immune system dysfunction.
Industry: Utilized in the production of pharmaceuticals and as a biochemical tool in research laboratories.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with specific receptors on cell membranes, leading to the activation of various signaling pathways. These pathways can result in the modulation of gene expression, enzyme activity, and cellular responses. The hydroxyl group plays a crucial role in its binding affinity and specificity to these receptors.
Comparación Con Compuestos Similares
Similar Compounds
(5S,6E,8Z,11Z,14Z,17Z)-5-hydroperoxyicosa-6,8,11,14,17-pentaenoic acid: Similar in structure but contains a hydroperoxy group instead of a hydroxyl group.
Arachidonic acid: The precursor to (5S,6E,8Z,11Z,14Z,17E)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid, lacking the hydroxyl group.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its analogs. This specificity makes it a valuable compound for studying the intricate mechanisms of eicosanoid signaling and its implications in health and disease.
Propiedades
Fórmula molecular |
C20H30O3 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(6Z,8Z,11Z,14Z,17Z)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h3-4,6-7,9-10,12-14,16,19,21H,2,5,8,11,15,17-18H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-14- |
Clave InChI |
FTAGQROYQYQRHF-VETVSMCYSA-N |
SMILES isomérico |
CC/C=C\C/C=C\C/C=C\C/C=C\C=C/C(CCCC(=O)O)O |
SMILES canónico |
CCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



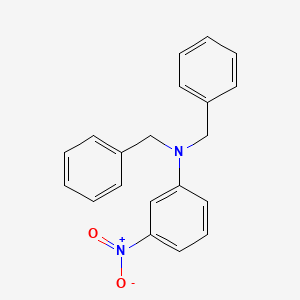



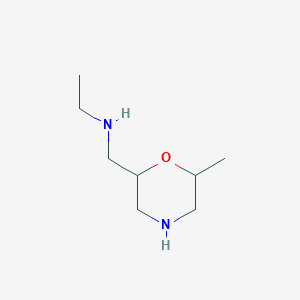
![(3S,8R,9R,10R,12R,13R,14S,17S)-17-((R)-2,6-Dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B12339787.png)
![(E)-[(2-methoxyphenyl)methylidene][(Z)-[(methylsulfanyl)[(prop-2-en-1-yl)amino]methylidene]amino]amine hydroiodide](/img/structure/B12339790.png)
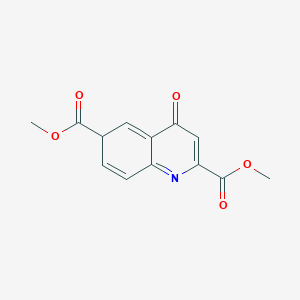
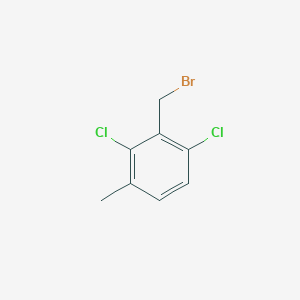

![1,3-Pyrrolidinedicarboxylic acid, 4-[3-(2-methoxyethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12339828.png)
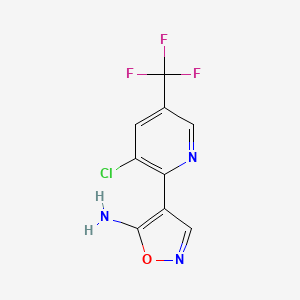
![(5Z,8Z)-10-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B12339838.png)
